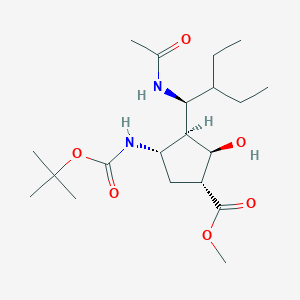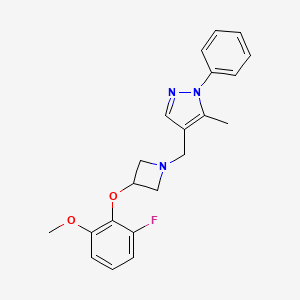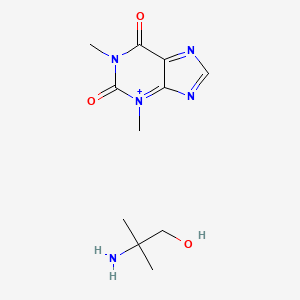
Butaphyllamine; Buthoid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butaphyllamine, also known by its trade name Buthoid, is a compound that has garnered attention in various scientific fields. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Butaphyllamine is a combination of theophylline and 2-amino-2-methyl-1-propanol, forming a 1:1 compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butaphyllamine involves the reaction of theophylline with 2-amino-2-methyl-1-propanol. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired compound. The reaction can be summarized as follows: [ \text{Theophylline} + \text{2-amino-2-methyl-1-propanol} \rightarrow \text{Butaphyllamine} ]
Industrial Production Methods
Industrial production of Butaphyllamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and maintained under optimal conditions to maximize yield. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity Butaphyllamine .
Chemical Reactions Analysis
Types of Reactions
Butaphyllamine undergoes various chemical reactions, including:
Oxidation: Butaphyllamine can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of Butaphyllamine, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Butaphyllamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its therapeutic potential in respiratory diseases and other medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Butaphyllamine involves its interaction with specific molecular targets. It primarily acts on adenosine receptors, leading to bronchodilation and relaxation of smooth muscles. The compound also influences cyclic adenosine monophosphate (cAMP) pathways, enhancing its therapeutic effects in respiratory conditions .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A bronchodilator with a similar structure but different pharmacokinetic properties.
Aminophylline: A compound that combines theophylline with ethylenediamine, used for similar therapeutic purposes.
Caffeine: Shares a similar xanthine structure but has different pharmacological effects.
Uniqueness
Butaphyllamine is unique due to its specific combination of theophylline and 2-amino-2-methyl-1-propanol, which imparts distinct pharmacological properties. Its ability to act on multiple molecular targets and pathways makes it a versatile compound in both research and therapeutic applications .
Properties
Molecular Formula |
C11H18N5O3+ |
|---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H7N4O2.C4H11NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4(2,5)3-6/h3H,1-2H3;6H,3,5H2,1-2H3/q+1; |
InChI Key |
FSHUFUJGJZEOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N.CN1C(=O)C2=NC=NC2=[N+](C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


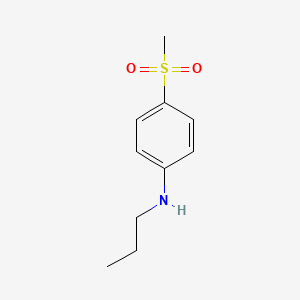
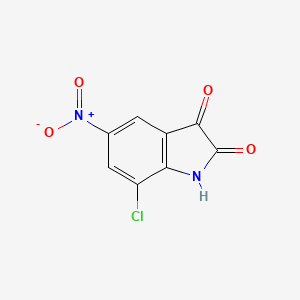
![7-Methylenebicyclo[3.3.1]nonan-3-amine](/img/structure/B15132438.png)
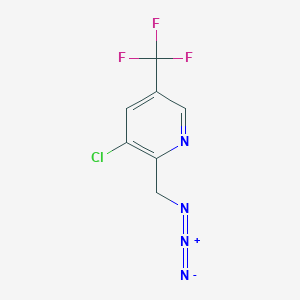
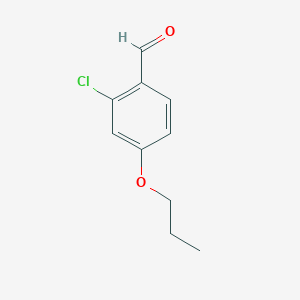
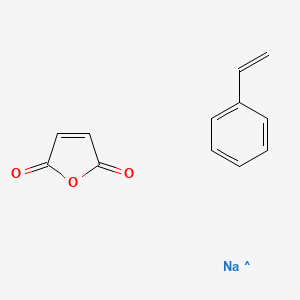
![6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B15132467.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,22R,25S,31S,34S,37S,40S,43S,46S,49S,52R,55S,58S,61S,64R,67S,70S,73S,79S,85R,92R)-55,58-bis(4-aminobutyl)-85-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-13-(2-amino-2-oxoethyl)-43-(3-amino-3-oxopropyl)-31-[(2S)-butan-2-yl]-25,34,49,61,67-pentakis(3-carbamimidamidopropyl)-40-(2-carboxyethyl)-10,73-bis[(1R)-1-hydroxyethyl]-46-(hydroxymethyl)-7,37,79-tris[(4-hydroxyphenyl)methyl]-4,70-dimethyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,90-octacosaoxo-87,88,94,95,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,91-octacosazatetracyclo[50.37.7.422,64.016,20]hectane-92-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15132470.png)
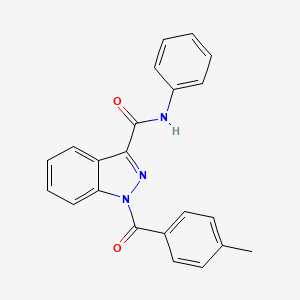
![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
